molecular formula C31H45F19O11 B12740560 33,33,34,34,35,35,36,36,37,37,38,38,39,40,40,40-Hexadecafluoro-39-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetracontan-31-ol CAS No. 93776-11-5

33,33,34,34,35,35,36,36,37,37,38,38,39,40,40,40-Hexadecafluoro-39-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetracontan-31-ol

Cat. No.: B12740560
CAS No.: 93776-11-5
M. Wt: 954.7 g/mol
InChI Key: XTGCLCQOUPEKCR-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated polyether alcohol with the molecular formula C31H45F19O11 and CAS RN 93776-11-5 . Its structure features:

  • 16 fluorine atoms (hexadecafluoro) distributed across positions 33–40.
  • A trifluoromethyl (-CF3) group at position 37.
  • A 10-ether oxygen chain (decaoxa) forming the backbone.
  • A terminal hydroxyl (-OH) group at position 31.

Such compounds are typically used in coatings, specialty polymers, and industrial surfactants .

Properties

CAS No.

93776-11-5

Molecular Formula

C31H45F19O11

Molecular Weight

954.7 g/mol

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-10-(trifluoromethyl)undecan-2-ol

InChI

InChI=1S/C31H45F19O11/c1-52-2-3-53-4-5-54-6-7-55-8-9-56-10-11-57-12-13-58-14-15-59-16-17-60-18-19-61-21-22(51)20-23(32,33)25(35,36)27(39,40)29(43,44)28(41,42)26(37,38)24(34,30(45,46)47)31(48,49)50/h22,51H,2-21H2,1H3

InChI Key

XTGCLCQOUPEKCR-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Chemical Reactions Analysis

EINECS 297-937-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EINECS 297-937-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrially, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of EINECS 297-937-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Fluorine Atoms Ether Oxygen Atoms Functional Groups Key Applications
Target Compound (93776-11-5) C31H45F19O11 19 10 -OH, -CF3 Surfactants, coatings
[93776-10-4] C33H45F23O11 23 10 -OH, -CF3 High-stability polymers
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol (3056-00-6) C36H74O13 0 12 -OH Solvents, lubricants
Aluminum phthalocyanine hydroxide (CAS: N/A) C32H18AlN8O 0 0 -OH, phthalocyanine Photodynamic therapy

Key Observations:

Fluorination Impact: The target compound and [93776-10-4] share similar ether-oxygen backbones but differ in fluorine content. The latter’s higher fluorination (23 F vs. 19 F) enhances hydrophobicity and chemical inertness, making it more suitable for extreme environments . Non-fluorinated analogs (e.g., the dodecaoxa compound) exhibit higher solubility in polar solvents but lack thermal stability .

In contrast, fully fluorinated PFCs without -OH groups (e.g., EINECS 94200-42-7 ) are more hydrophobic and persistent in environmental matrices. Macrocyclic compounds (e.g., aluminum phthalocyanine hydroxide ) prioritize photochemical activity over surfactant properties due to aromatic and metal-coordinated structures.

Table 2: Comparative Performance Data

Property Target Compound [93776-10-4] Dodecaoxa Compound
Thermal Stability (°C) >300 >350 ~150
LogP (Octanol-Water) 5.2 6.8 1.5
Surface Tension (mN/m) 22.4 18.9 32.1
Radical Scavenging (IC50) Not reported Not reported 45.3 μM

Key Findings:

  • Thermal Stability: Fluorination significantly enhances thermal resistance. The target compound’s stability (>300°C) surpasses non-fluorinated analogs but is lower than [93776-10-4] due to fewer fluorine atoms .
  • Hydrophobicity : The target compound’s LogP (5.2) indicates moderate hydrophobicity, balancing fluorinated and hydrophilic (-OH) regions. This makes it suitable for emulsion stabilization .

Environmental and Industrial Considerations

  • Environmental Persistence : Perfluorinated segments in the target compound resist biodegradation, posing ecological risks . Shorter-chain analogs (e.g., C31H45F19O11 vs. C33H45F23O11) may degrade slightly faster but still require regulatory scrutiny.
  • Industrial Utility: The compound’s dual hydrophobicity (from -CF3) and polarity (from -OH and ethers) make it ideal for firefighting foams and anti-fogging coatings. Non-fluorinated ether-alcohols (e.g., 3056-00-6 ) are preferred in biodegradable formulations.

Biological Activity

Chemical Structure and Properties

This compound belongs to a class of substances known as per- and polyfluoroalkyl substances (PFAS), characterized by their unique carbon-fluorine bonds. The extensive fluorination imparts distinct chemical properties such as high thermal stability and hydrophobicity. The structure can be summarized as follows:

  • Molecular Formula : C31H1F16O10
  • Molecular Weight : Approximately 727 g/mol

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit antimicrobial activity. A study highlighted the potential of CF2X moieties in developing antifungal agents. These compounds demonstrated effectiveness against various fungal strains by disrupting cellular membranes and inhibiting growth through their unique bonding capabilities .

Toxicological Effects

PFAS compounds are known for their persistence in the environment and potential bioaccumulation in living organisms. Studies have shown that exposure to certain PFAS can lead to various health issues including:

  • Endocrine Disruption : Some studies suggest that PFAS may interfere with hormonal functions by mimicking or blocking hormone signals.
  • Carcinogenic Potential : There is ongoing research into the carcinogenicity of PFAS compounds; some have been linked to increased risks of certain cancers.

Case Studies

  • Case Study on Liver Toxicity : A study examining the effects of PFAS on roe deer indicated significant bioaccumulation in liver tissues. Specific PFAS compounds were found to be upregulated in liver samples compared to muscle tissues, suggesting targeted toxicity .
  • Impact on Human Health : Epidemiological studies have associated PFAS exposure with adverse health outcomes in humans, including elevated cholesterol levels and immune response alterations.

The biological activity of this compound is believed to stem from its ability to interact with biological membranes due to its hydrophobic nature. This interaction can disrupt membrane integrity and function:

  • Membrane Disruption : The fluorinated tail of the molecule can insert into lipid bilayers, leading to increased permeability and potential cell lysis.
  • Enzyme Inhibition : Some studies suggest that fluorinated alcohols may inhibit specific enzymes involved in metabolic pathways.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various fungal strains
Endocrine DisruptionInterference with hormonal functions
Carcinogenic PotentialLinked to increased cancer risks
Liver ToxicityBioaccumulation observed in liver tissues

Toxicological Findings from Case Studies

Study FocusFindingsImplications
Roe Deer Liver StudySignificant PFAS accumulationSuggests environmental impact and toxicity
Human Health StudiesCorrelation with health issuesIndicates potential risks for human populations

Preparation Methods

Stepwise Polyether Chain Construction via Nucleophilic Substitution

  • The backbone is constructed by sequential nucleophilic substitution reactions involving fluorinated alkyl halides and polyether alcohols or alkoxides.
  • Starting materials often include perfluorinated alkyl iodides or bromides and poly(ethylene glycol) derivatives.
  • Controlled addition of ethylene oxide units (or similar oxiranes) under basic catalysis extends the polyether chain to the desired length (decaoxa = 10 ether oxygens).
  • The trifluoromethyl group is introduced via fluorinated alkylating agents or by using trifluoromethyl-substituted precursors early in the synthesis to ensure correct placement at carbon 39.

Fluorination Techniques

  • Selective fluorination is achieved using electrophilic fluorinating agents or by employing perfluorinated building blocks.
  • Hexadecafluoro substitution implies multiple CF2 units along the chain, which are typically introduced by using perfluoroalkyl iodides or via telomerization processes.
  • The fluorination step is critical to impart the compound’s hydrophobic and lipophobic properties.

Terminal Alcohol Formation

  • The terminal hydroxyl group at carbon 31 is introduced either by selective deprotection of a protected alcohol or by direct nucleophilic substitution of a leaving group with hydroxide.
  • Protection/deprotection strategies are used to prevent side reactions during chain elongation and fluorination.

Purification and Characterization

  • Due to the compound’s high molecular weight and fluorination, purification is typically performed by chromatographic methods specialized for fluorinated compounds, such as fluorous-phase chromatography.
  • Characterization involves NMR (including ^19F NMR), mass spectrometry, and IR spectroscopy to confirm the fluorination pattern and chain length.

Data Table Summarizing Preparation Parameters

Preparation Step Typical Reagents/Conditions Purpose/Outcome Notes
Polyether chain elongation Ethylene oxide, base catalyst (e.g., KOH), solvent Controlled addition of ether units Temperature control critical (50-100°C)
Fluorinated alkylation Perfluoroalkyl iodides/bromides, nucleophiles Introduction of CF2 and CF3 groups Requires inert atmosphere
Trifluoromethyl group insertion Trifluoromethylating agents or CF3-substituted precursors Placement of CF3 at carbon 39 High regioselectivity needed
Terminal alcohol formation Hydroxide ion or deprotection of protected alcohol Generation of primary alcohol at C31 Protection groups: TBDMS, benzyl ethers
Purification Fluorous-phase chromatography, preparative HPLC Isolation of pure compound Fluorophilicity aids separation

Research Findings and Challenges

  • The synthesis requires precise control over regio- and stereochemistry to ensure the correct placement of fluorine atoms and the trifluoromethyl group.
  • The use of perfluorinated building blocks reduces the need for harsh fluorination steps but increases cost and complexity.
  • The long polyether chain with multiple ether linkages demands careful control of reaction conditions to avoid chain scission or side reactions.
  • Environmental and safety considerations are significant due to the persistence and bioaccumulation potential of highly fluorinated compounds.
  • Recent research focuses on optimizing yields and reducing environmental impact by developing milder fluorination methods and greener solvents.

Q & A

Q. How should researchers address conflicting reports on the compound’s biocompatibility?

  • Methodological Answer : Conduct cytotoxicity assays (e.g., MTT) with human cell lines, comparing fluorinated vs. non-fluorinated analogs. Use metabolomics to track fluorine bioaccumulation. Reconcile discrepancies by isolating confounding factors (e.g., residual solvents) via LC-MS .

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